![molecular formula C15H12N4OS B257196 6-Benzyl-3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257196.png)
6-Benzyl-3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Benzyl-3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicine and agriculture. This compound belongs to the class of heterocyclic compounds and has a unique chemical structure that makes it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 6-Benzyl-3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have suggested that this compound may inhibit the activity of various enzymes involved in cancer cell proliferation, such as topoisomerase IIα and DNA polymerase.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-Benzyl-3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its unique chemical structure, which makes it a promising candidate for further research. Additionally, this compound has exhibited potent cytotoxic and antimicrobial activity, making it a potential candidate for the development of new drugs.
However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound for use in humans.
Zukünftige Richtungen
There are several future directions for research on 6-Benzyl-3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. These include:
1. Further studies on the mechanism of action of this compound to better understand its potential applications in medicine.
2. Exploration of the potential of this compound as a lead compound for the development of new drugs for the treatment of cancer and other diseases.
3. Investigation of the potential of this compound as a natural pesticide or fungicide in agriculture.
4. Development of new methods for the synthesis of this compound to improve its yield and purity.
5. Studies on the pharmacokinetics and pharmacodynamics of this compound to determine its safety and efficacy for use in humans.
In conclusion, this compound is a promising compound with potential applications in various areas, including medicine and agriculture. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of 6-Benzyl-3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be achieved through various methods, including the reaction of 2-methyl-3-furylcarboxylic acid hydrazide with 2-mercaptobenzyl chloride in the presence of a base. Other methods involve the reaction of 2-methyl-3-furylcarboxylic acid hydrazide with various substituted benzyl chlorides in the presence of a base.
Wissenschaftliche Forschungsanwendungen
6-Benzyl-3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in medicine, particularly in the treatment of cancer. Studies have shown that this compound exhibits cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been found to have antimicrobial activity against various bacteria and fungi.
Eigenschaften
Molekularformel |
C15H12N4OS |
---|---|
Molekulargewicht |
296.3 g/mol |
IUPAC-Name |
6-benzyl-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H12N4OS/c1-10-12(7-8-20-10)14-16-17-15-19(14)18-13(21-15)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
InChI-Schlüssel |
LCEIEMMYJZWJFG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CO1)C2=NN=C3N2N=C(S3)CC4=CC=CC=C4 |
Kanonische SMILES |
CC1=C(C=CO1)C2=NN=C3N2N=C(S3)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.